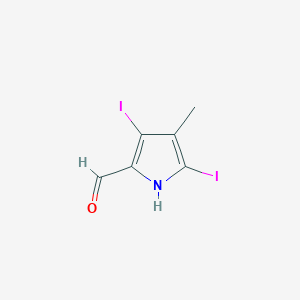![molecular formula C10H20INO2S B11947364 N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide CAS No. 944-08-1](/img/structure/B11947364.png)
N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide is a unique chemical compound with the molecular formula C10H20INO2S . It is known for its distinctive bicyclic structure, which includes a sulfur atom and an aminium group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N,N,N-trimethyl-7-thiabicyclo[420]octan-1-aminium 7,7-dioxide iodide involves several stepsThe final step involves the addition of the iodide ion to form the complete compound .
Chemical Reactions Analysis
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminium group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur-containing bicyclic structures.
Biology: The compound is used in biochemical studies to investigate the role of sulfur atoms in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, affecting their structure and function. The aminium group can also interact with cellular receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide can be compared with other similar compounds, such as:
N,N,N-trimethyl-7-thiabicyclo[4.2.0]oct-3-en-5-aminium 7,7-dioxide iodide: This compound has a similar bicyclic structure but differs in the position of the double bond.
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octa-1(6),3-dien-5-aminium 7,7-dioxide: This compound has additional double bonds in its structure, which can affect its reactivity and properties. The uniqueness of N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide lies in its specific bicyclic structure and the presence of the sulfur atom, which imparts distinctive chemical and biological properties.
Properties
CAS No. |
944-08-1 |
|---|---|
Molecular Formula |
C10H20INO2S |
Molecular Weight |
345.24 g/mol |
IUPAC Name |
(7,7-dioxo-7λ6-thiabicyclo[4.2.0]octan-1-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H20NO2S.HI/c1-11(2,3)10-7-5-4-6-9(10)14(12,13)8-10;/h9H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BLHGLOXCJWDTLO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C12CCCCC1S(=O)(=O)C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


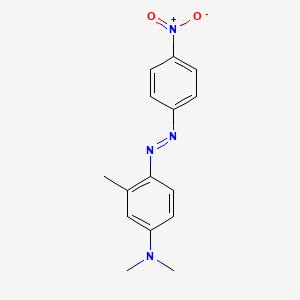
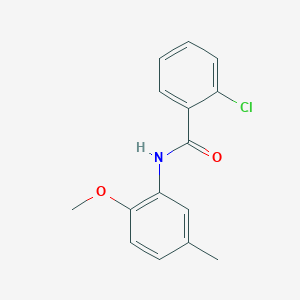
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)

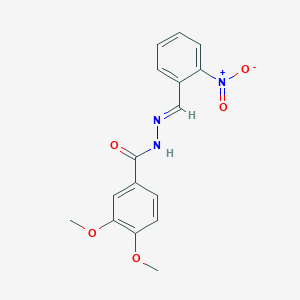
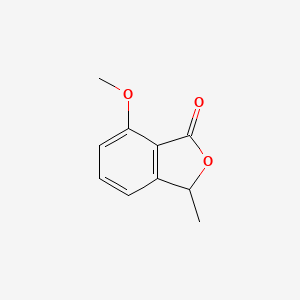
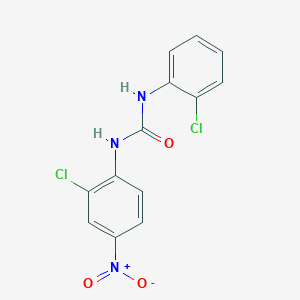
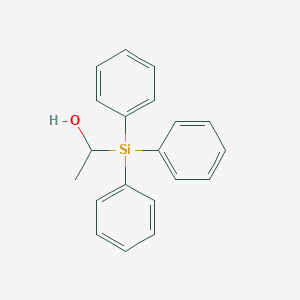

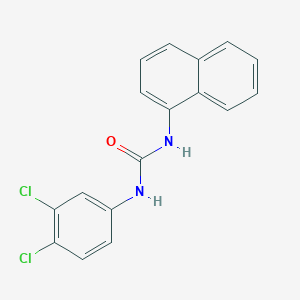


![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
